N-(2,4-dimethoxyphenyl)-5-methyl-1-phenyltriazole-4-carboxamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-5-methyl-1-phenyltriazole-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique triazole ring structure, which is often associated with significant biological activity. The presence of methoxy groups on the phenyl ring further enhances its chemical properties, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-5-methyl-1-phenyltriazole-4-carboxamide typically involves the formation of the triazole ring through cyclization reactions. One common method involves the reaction of 2,4-dimethoxyaniline with appropriate reagents to form the triazole ring. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process, making it feasible for commercial applications .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-5-methyl-1-phenyltriazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the triazole ring or other functional groups.
Substitution: The methoxy groups on the phenyl ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the phenyl ring.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-5-methyl-1-phenyltriazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-5-methyl-1-phenyltriazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This compound may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives such as:
- N-(2,4-dimethoxyphenyl)-N’-(6-methyl-2-pyridinyl)urea
- 3,4-Dimethoxyphenethylamine
Uniqueness
N-(2,4-dimethoxyphenyl)-5-methyl-1-phenyltriazole-4-carboxamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the triazole ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
N-(2,4-dimethoxyphenyl)-5-methyl-1-phenyltriazole-4-carboxamide is a synthetic compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound features a triazole ring, a carboxamide group, and two methoxy-substituted phenyl groups. Its molecular formula is C18H18N4O3, with a molecular weight of 342.36 g/mol. The presence of the triazole moiety is significant as it is associated with various biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions can modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells. The compound may also act as an inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis of steroid hormones.
Anticancer Activity
Research indicates that triazole derivatives possess significant anticancer properties. A study demonstrated that similar compounds inhibited the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis. The mechanism often involves the modulation of signaling pathways like PI3K/Akt/mTOR and MAPK pathways .
Antimicrobial Properties
Triazoles are well-known for their antifungal and antibacterial activities. This compound has shown promising results against several microbial strains. In vitro studies have reported its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic fungi .
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory processes. This activity has been observed in various animal models where triazole derivatives reduced inflammation markers significantly .
Case Studies and Research Findings
- Anticancer Study : A study involving this compound showed a dose-dependent reduction in cell viability in human breast cancer cells (MCF-7). The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .
- Antimicrobial Efficacy : In a comparative study against standard antibiotics, this triazole derivative exhibited superior activity against fungal strains like Candida albicans and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of conventional antifungal agents .
- Toxicological Assessment : A toxicological evaluation revealed that high doses did not result in significant hepatotoxicity or nephrotoxicity in animal models, suggesting a favorable safety profile for further development .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-5-methyl-1-phenyltriazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-12-17(20-21-22(12)13-7-5-4-6-8-13)18(23)19-15-10-9-14(24-2)11-16(15)25-3/h4-11H,1-3H3,(H,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIMSSVMBWYTLB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.